molecular formula C8H10N2O4S B1310560 Methyl 4-amino-2-sulfamoylbenzoate CAS No. 2297-06-5

Methyl 4-amino-2-sulfamoylbenzoate

Cat. No. B1310560
CAS RN: 2297-06-5
M. Wt: 230.24 g/mol
InChI Key: UCCAGURECWZRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06147248

Procedure details

1000 g (4.34 mol) of methyl 4-amino-2-aminosulfonylbenzoate and 3400 ml of H2O are admixed rapidly with 3700 ml of concentrated hydrochloric acid (37% strength). 10 ml of toluene are added to this mixture. The mixture is cooled to 15° C. and a solution of 315 g of NaNO2 (4.56 mol) in 1740 ml of H2O is added within a period of 1 h (h=hour) at 15-20° C. Stirring is continued for 1 h and the excess of nitrite is destroyed using amidosulfonic acid. In a second vessel, 1082 g of potassium iodide (6.51 mol) and 7000 ml of H2O are initially charged. At 15 to 20° C., the diazonium salt solution is added over a period of 1 to 2 h. The resulting suspension is diluted with 10 liters of H2O and the precipitate is filtered off with suction. The filter cake is then washed free of iodine using a mixture of 435 g of Na2S2O5 in 8.5 liters of H2O, and then washed neutral with 25 liters of H2O. The compound of the formula (IV) is obtained in a quantity of 1771 g (moist). After drying at 50° C. in vacuo (=under reduced pressure), 1403 g (94.8% of theory) of methyl 4-iodo-2- aminosulfonylbenzoate (sulfonamide of the formula IV) of a melting point of 175-177° C. are obtained.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3700 mL
Type
reactant
Reaction Step Three
Name
Quantity
315 g
Type
reactant
Reaction Step Four
Name
Quantity
1740 mL
Type
solvent
Reaction Step Four
Quantity
1082 g
Type
reactant
Reaction Step Five
Name
Quantity
7000 mL
Type
solvent
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
10 L
Type
solvent
Reaction Step Seven
Name
Quantity
3400 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([S:12]([NH2:15])(=[O:14])=[O:13])[CH:3]=1.Cl.N([O-])=O.[Na+].[I-:21].[K+]>O.C1(C)C=CC=CC=1>[I:21][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([S:12]([NH2:15])(=[O:14])=[O:13])[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)OC)C=C1)S(=O)(=O)N
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
3700 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
315 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1740 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
1082 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
7000 mL
Type
solvent
Smiles
O
Step Six
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
10 L
Type
solvent
Smiles
O
Step Eight
Name
Quantity
3400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess of nitrite is destroyed
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
WASH
Type
WASH
Details
The filter cake is then washed free of iodine using
ADDITION
Type
ADDITION
Details
a mixture of 435 g of Na2S2O5 in 8.5 liters of H2O
WASH
Type
WASH
Details
washed neutral with 25 liters of H2O

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC(=C(C(=O)OC)C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.